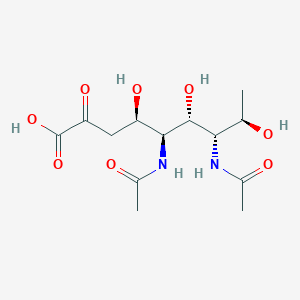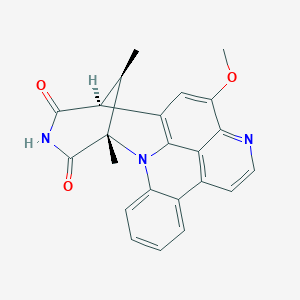![molecular formula C10H11N3O2 B038991 methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 124839-55-0](/img/structure/B38991.png)
methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate, also known as Methyl AMBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of benzimidazole and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to possess various biological activities, making it a useful tool for studying the mechanism of action of various diseases. However, the limitations of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the toxicity of this compound has not been fully evaluated, which can limit its use in certain in vivo experiments.
Orientations Futures
There are several future directions for the study of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the anti-cancer properties of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM and its potential use as a chemotherapeutic agent. Additionally, further research is needed to evaluate the safety and toxicity of this compound in vivo, which can help to determine its potential for clinical use.
In conclusion, methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is a complex process that requires expertise in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential for clinical use.
Méthodes De Synthèse
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM can be synthesized using a multi-step process involving the reaction of 2-methylbenzimidazole with methyl chloroformate and aminoacetonitrile. The resulting product is then subjected to various chemical reactions, including the addition of carboxylic acid and esterification, to obtain the final product. The synthesis of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
Propriétés
Numéro CAS |
124839-55-0 |
|---|---|
Nom du produit |
methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate |
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl 1-amino-2-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-8-5-7(10(14)15-2)3-4-9(8)13(6)11/h3-5H,11H2,1-2H3 |
Clé InChI |
LGSSUJWAMJGVSV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC |
SMILES canonique |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC |
Synonymes |
1H-Benzimidazole-5-carboxylicacid,1-amino-2-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)





![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)



![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)

![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)